molecular formula C6H4O2S B1296998 2,5-Thiophenedicarboxaldehyde CAS No. 932-95-6

2,5-Thiophenedicarboxaldehyde

Cat. No. B1296998
CAS RN: 932-95-6
M. Wt: 140.16 g/mol
InChI Key: OTMRXENQDSQACG-UHFFFAOYSA-N
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Description

2,5-Thiophenedicarboxaldehyde is a reagent used in the synthesis of N,N’'-bis-(mercaptophenylimine)thiophenedicarboxaldehyde Schiff base and functions as an intermediate in many organic syntheses . It is also a natural product found in Capparis spinosa .


Synthesis Analysis

2,5-Thiophenedicarboxaldehyde can be prepared from 2,5-bis(chloromethyl)thiophene by applying Kröhnke’s method . It has been used in the asymmetric synthesis of bis-homoallylic alcohols and the synthesis of new symmetrical arylene bisimide derivatives .


Molecular Structure Analysis

The molecular formula of 2,5-Thiophenedicarboxaldehyde is C6H4O2S, and its molecular weight is 140.16 g/mol . The IUPAC name is thiophene-2,5-dicarbaldehyde .


Chemical Reactions Analysis

2,5-Thiophenedicarboxaldehyde has been employed in various studies, including the asymmetric synthesis of bis-homoallylic alcohols and the synthesis of new symmetrical arylene bisimide derivatives . It also acts as a dialdehyde monomer in the synthesis of silicon-containing poly(p-phenylenevinylene)-related copolymers having uniform p-conjugated segment regulated by organosilicon units .


Physical And Chemical Properties Analysis

The melting point of 2,5-Thiophenedicarboxaldehyde is 115-117 °C (lit.) . It has a molecular weight of 140.16 g/mol, and its exact mass and monoisotopic mass are 139.99320054 g/mol . It has a topological polar surface area of 62.4 Ų .

Safety And Hazards

2,5-Thiophenedicarboxaldehyde may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

thiophene-2,5-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O2S/c7-3-5-1-2-6(4-8)9-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMRXENQDSQACG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343151
Record name Thiophene-2,5-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Thiophenedicarboxaldehyde

CAS RN

932-95-6
Record name 2,5-Thiophenedicarboxaldehyde
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Record name Thiophene-2,5-dicarbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name thiophene-2,5-dicarbaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 2,5-thiophenedicarboxaldehyde?

A1: The molecular formula of 2,5-thiophenedicarboxaldehyde is C6H4O2S, and its molecular weight is 140.18 g/mol.

Q2: What spectroscopic data is available for characterizing 2,5-thiophenedicarboxaldehyde?

A2: 2,5-Thiophenedicarboxaldehyde can be characterized using various spectroscopic techniques, including:

  • NMR Spectroscopy (1H and 13C): This technique helps determine the structure and purity of the compound by analyzing the magnetic environments of hydrogen and carbon atoms. [, , ]
  • Infrared Spectroscopy (IR): IR spectroscopy identifies functional groups present in the molecule, such as the characteristic stretches for aldehyde C=O and thiophene C=C bonds. [, , ]
  • UV-Vis Spectroscopy: This technique reveals the electronic transitions within the molecule, providing information about its conjugation and light absorption properties. [, , , ]

Q3: In what materials and applications is 2,5-thiophenedicarboxaldehyde commonly utilized?

A3: 2,5-Thiophenedicarboxaldehyde finds application in various materials due to its reactivity and ability to form conjugated systems. It serves as a building block for:

  • Conjugated Polymers: Utilized in the synthesis of poly(arylenevinylene)s [], polyazomethines [, ], and other conjugated polymers for optoelectronic applications like organic solar cells. [, ]
  • Covalent Organic Frameworks (COFs): Serves as a linker in the construction of porous, crystalline COFs with applications in catalysis, gas storage, and sensing. [, , ]
  • Schiff Base Macrocycles: Forms macrocyclic ligands by condensation with diamines, which can complex with metal ions for various applications. [, ]

Q4: Does 2,5-thiophenedicarboxaldehyde itself exhibit catalytic properties?

A4: While 2,5-thiophenedicarboxaldehyde itself is not typically used as a catalyst, it can be incorporated into structures that exhibit catalytic activity. For example:

  • Metal Complexes: Schiff base ligands derived from 2,5-thiophenedicarboxaldehyde can complex with metal ions to form catalysts for various organic transformations. [, ]
  • COF Incorporation: COFs synthesized using 2,5-thiophenedicarboxaldehyde as a building block can demonstrate catalytic activity due to their porous structure and tunable active sites. [, ]

Q5: How is computational chemistry used to study 2,5-thiophenedicarboxaldehyde and its derivatives?

A5: Computational chemistry plays a crucial role in understanding the properties and behavior of 2,5-thiophenedicarboxaldehyde and its derivatives.

  • Density Functional Theory (DFT): DFT calculations can predict electronic properties like HOMO/LUMO levels, energy gaps, and molecular geometries, aiding in the design of new materials. [, , ]
  • Molecular Dynamics Simulations: These simulations can model the behavior of 2,5-thiophenedicarboxaldehyde-based materials, such as polymers and COFs, in different environments, providing insights into their stability and properties. []

Q6: How do structural modifications of 2,5-thiophenedicarboxaldehyde affect its reactivity and properties?

A6: Modifications to the 2,5-thiophenedicarboxaldehyde structure can significantly influence its properties:

  • Electron-Donating/Withdrawing Groups: Introducing electron-donating or withdrawing groups on the thiophene ring can alter the electronic distribution, affecting its reactivity in condensation reactions and its optical properties. [, , ]
  • Extending Conjugation: Incorporating 2,5-thiophenedicarboxaldehyde into larger conjugated systems through polymerization or macrocycle formation can significantly influence its optical and electronic properties. [, , , ]

Q7: What are some emerging areas of research involving 2,5-thiophenedicarboxaldehyde?

A7: Current research focuses on exploring new applications for 2,5-thiophenedicarboxaldehyde-based materials, such as:

  • Biomedical Applications: Investigating the potential of 2,5-thiophenedicarboxaldehyde derivatives as therapeutic agents, leveraging their ability to interact with biomolecules. [, , ]
  • Environmental Remediation: Developing 2,5-thiophenedicarboxaldehyde-based materials for environmental applications like heavy metal removal and sensing. [, , ]
  • Energy Storage and Conversion: Exploring the potential of 2,5-thiophenedicarboxaldehyde-based materials in energy-related applications like batteries and supercapacitors. [, ]

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